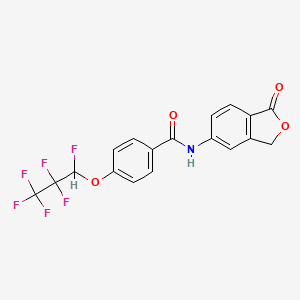![molecular formula C14H7N3O4 B4332192 6-(1,3-benzodioxol-5-yl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B4332192.png)
6-(1,3-benzodioxol-5-yl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile
描述
6-(1,3-benzodioxol-5-yl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile, also known as BDH, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. BDH is a bicyclic compound that contains a dioxo and azabicyclo group, making it structurally unique and interesting for further investigation. In
作用机制
The mechanism of action of 6-(1,3-benzodioxol-5-yl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile is complex and not fully understood. 6-(1,3-benzodioxol-5-yl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile is thought to interact with the active site of enzymes and inhibit their activity by forming covalent bonds with the catalytic residues. 6-(1,3-benzodioxol-5-yl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile has also been shown to disrupt the structure of the enzyme, leading to its inactivation. The exact mechanism of action of 6-(1,3-benzodioxol-5-yl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile on cancer cells is not known, but it is thought to involve the induction of apoptosis through the activation of caspases.
Biochemical and Physiological Effects:
6-(1,3-benzodioxol-5-yl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile has been shown to have a range of biochemical and physiological effects. 6-(1,3-benzodioxol-5-yl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile has been found to inhibit the activity of a variety of enzymes, including chymotrypsin, trypsin, thrombin, and protein kinase C. 6-(1,3-benzodioxol-5-yl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile has also been shown to induce apoptosis in cancer cells by activating caspases. In addition, 6-(1,3-benzodioxol-5-yl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile has been found to have antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics.
实验室实验的优点和局限性
One advantage of using 6-(1,3-benzodioxol-5-yl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile in lab experiments is its potent inhibitory activity against a variety of enzymes, making it a useful tool for studying enzyme function. 6-(1,3-benzodioxol-5-yl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile also has antibacterial and antifungal activity, which can be useful in the development of new antibiotics. However, one limitation of using 6-(1,3-benzodioxol-5-yl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile in lab experiments is its high cost and low availability, which can limit its widespread use.
未来方向
There are several future directions for the study of 6-(1,3-benzodioxol-5-yl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile. One area of research is the development of new derivatives of 6-(1,3-benzodioxol-5-yl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile that exhibit improved activity and selectivity against specific enzymes. Another area of research is the investigation of the mechanism of action of 6-(1,3-benzodioxol-5-yl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile on cancer cells, with the goal of developing new anti-cancer agents. In addition, the use of 6-(1,3-benzodioxol-5-yl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile as a template for the development of new antibiotics is an area of active research.
科学研究应用
6-(1,3-benzodioxol-5-yl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. 6-(1,3-benzodioxol-5-yl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile has been shown to exhibit potent inhibitory activity against a variety of enzymes, including serine proteases, metalloproteases, and kinases. 6-(1,3-benzodioxol-5-yl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile has also been investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. In addition, 6-(1,3-benzodioxol-5-yl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile has been found to have antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics.
属性
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N3O4/c15-4-13-10(14(13,5-16)12(19)17-11(13)18)7-1-2-8-9(3-7)21-6-20-8/h1-3,10H,6H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXMSNZVHARBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C4(C3(C(=O)NC4=O)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-Benzodioxol-5-yl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione](/img/structure/B4332123.png)
![6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4332124.png)
![2-{3-[1-(3-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B4332125.png)
![ethyl {4-[(dibenzo[b,d]furan-4-ylcarbonyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4332145.png)
![ethyl 4-methyl-3-{[({[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]methyl}benzoate](/img/structure/B4332152.png)
![4-(1,2,2,3,3,3-hexafluoropropoxy)-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide](/img/structure/B4332155.png)
![4-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]morpholine](/img/structure/B4332158.png)

![N-[4-(4-amino-1,5-dicyano-4'-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolan]-6-yl)phenyl]acetamide](/img/structure/B4332168.png)

![4-amino-6-(4-ethoxy-3-methoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4332185.png)
![4-(4-bromophenyl)-6-(4-chlorophenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4332202.png)
![6-(3-hydroxypropyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4332204.png)